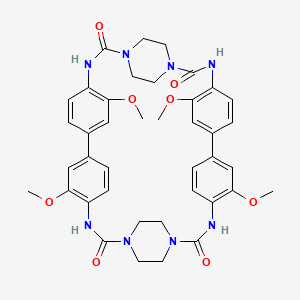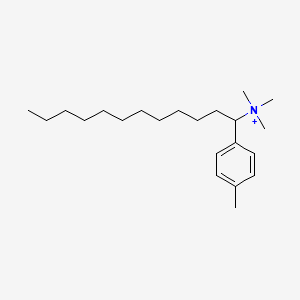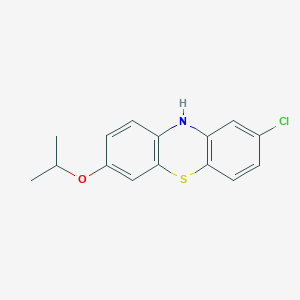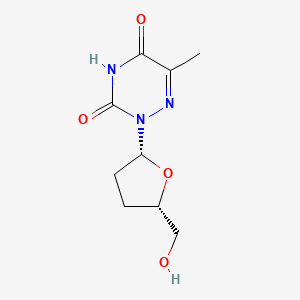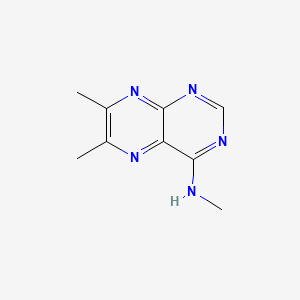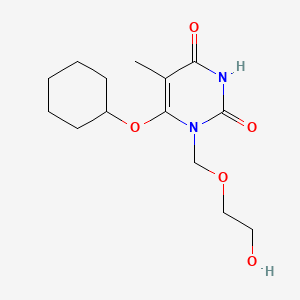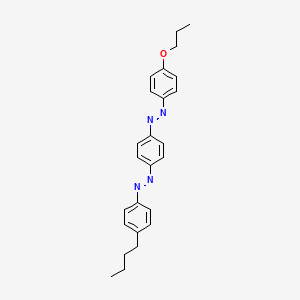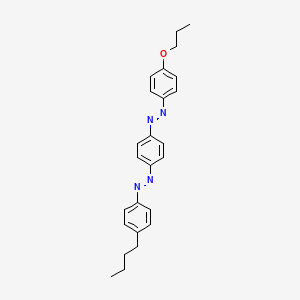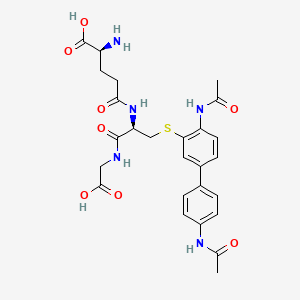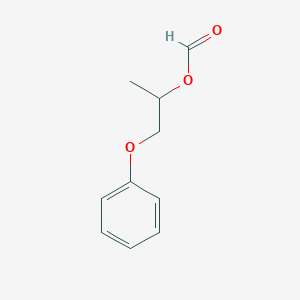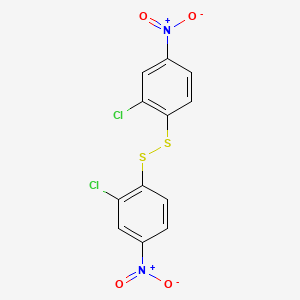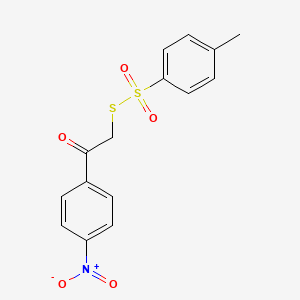
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol This compound is a derivative of benzoquinoline and features a dihydroxy substitution at the 9 and 10 positions
Méthodes De Préparation
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common synthetic route involves the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts . This reaction, known as the N. S. Kozlov reaction, leads to the formation of quinoline bases, which can then be further modified to obtain the desired dihydroxy derivative .
Industrial production methods may involve the use of large-scale catalytic reactors and optimized reaction conditions to ensure high yield and purity of the compound. The specific reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring, leading to a wide range of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the quinoline ring structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- include other quinoline derivatives such as benzoquinoline, phenanthrene, and scoulerine .
Benzoquinoline: Shares the quinoline core structure but lacks the dihydroxy substitution.
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Scoulerine: Contains a similar quinoline ring but with additional methoxy groups and a different substitution pattern.
The uniqueness of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- lies in its specific dihydroxy substitution, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
103667-12-5 |
|---|---|
Formule moléculaire |
C13H11NO2 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
Clé InChI |
NCMNKLTXFXNWHC-WCQYABFASA-N |
SMILES isomérique |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


